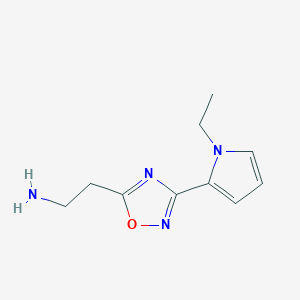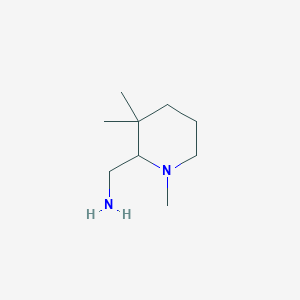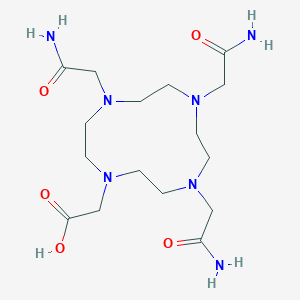
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine, also known as 2-EPEA, is an organic compound that is used as a synthetic intermediate in the production of various pharmaceuticals. It is also used in a range of laboratory experiments.
Scientific Research Applications
Catalytic Applications
Research conducted by Obuah et al. (2014) explored the use of pyrazolylamine ligands in the catalysis of ethylene to produce high molecular weight polyethylene when activated with aluminum co-catalysts. This study highlights the versatility of these compounds in polymerization reactions under different conditions, yielding products with varying molecular weights and polydispersity indices. This demonstrates the compound's potential in the field of polymer science and material engineering (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the compound's utility in creating heterocyclic structures that could be of interest in developing new pharmaceuticals or materials with specific chemical properties. These derivatives were achieved through cyclization reactions, indicating the compound's role in constructing complex molecular architectures (El‐Sayed et al., 2008).
Antimicrobial Activity
A study by Asif et al. (2021) on the synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and their evaluation as antibacterial agents emphasizes the compound's potential in contributing to the development of new antimicrobial agents. This research not only expands the chemical repertoire of 1,3,4-oxadiazole derivatives but also explores their practical applications in combating pathogenic bacteria (Asif et al., 2021).
Material Synthesis
Trofimov et al. (2007) demonstrated the synthesis of 2-(1-aminoethenyl)pyrroles and 1-amino-3-iminopyrrolizines by coupling 2-cyano-1-ethylthioethenylpyrroles with amines, showcasing the compound's utility in material science for creating functionalized molecules with potential electronic or optical applications (Trofimov et al., 2007).
properties
IUPAC Name |
2-[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-14-7-3-4-8(14)10-12-9(5-6-11)15-13-10/h3-4,7H,2,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGWXJVMOOJMDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)



![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)







![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)
